Cas no 90390-01-5 (3-(pentylamino)methylbenzonitrile)

3-(Pentylamino)methylbenzonitrile is a versatile organic compound featuring a benzonitrile core substituted with a pentylaminomethyl group at the 3-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The pentylamino side chain enhances solubility in organic solvents, facilitating further functionalization, while the nitrile group offers a reactive handle for transformations such as hydrolysis or reduction. Its balanced lipophilicity and moderate steric hindrance make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically supplied with high purity, ensuring consistent performance in synthetic workflows.
3-(pentylamino)methylbenzonitrile structure
90390-01-5 structure
商品名:3-(pentylamino)methylbenzonitrile
CAS番号:90390-01-5
MF:C13H18N2
メガワット:202.29542
CID:1954274
PubChem ID:457599

3-(pentylamino)methylbenzonitrile 化学的及び物理的性質

名前と識別子

    • 3-[(pentylamino)methyl]benzonitrile
    • Benzonitrile, 3-((pentylamino)methyl)-
    • Benzonitrile, 3-[(pentylamino)methyl]-
    • 3-(pentylamino)methylbenzonitrile
    • CS-0305491
    • 90390-01-5
    • CHEMBL1178167
    • DTXCID30160621
    • EN300-162759
    • 3-((Pentylamino)methyl)benzonitrile
    • AKOS000231846
    • 90389-67-6
    • SCHEMBL11922712
    • DTXSID10238130
    • インチ: InChI=1S/C13H18N2/c1-2-3-4-8-15-11-13-7-5-6-12(9-13)10-14/h5-7,9,15H,2-4,8,11H2,1H3
    • InChIKey: GQJSKTVYAFBAQS-UHFFFAOYSA-N
    • ほほえんだ: CCCCCNCC1=CC(=CC=C1)C#N

計算された属性

  • せいみつぶんしりょう: 202.146998583Da
  • どういたいしつりょう: 202.146998583Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 35.8Ų

3-(pentylamino)methylbenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-162759-1.0g
3-[(pentylamino)methyl]benzonitrile
90390-01-5
1g
$728.0 2023-05-25
Enamine
EN300-162759-5.0g
3-[(pentylamino)methyl]benzonitrile
90390-01-5
5g
$2110.0 2023-05-25
Enamine
EN300-162759-0.1g
3-[(pentylamino)methyl]benzonitrile
90390-01-5
0.1g
$640.0 2023-05-25
Enamine
EN300-162759-0.25g
3-[(pentylamino)methyl]benzonitrile
90390-01-5
0.25g
$670.0 2023-05-25
Enamine
EN300-162759-0.5g
3-[(pentylamino)methyl]benzonitrile
90390-01-5
0.5g
$699.0 2023-05-25
Enamine
EN300-162759-10000mg
3-[(pentylamino)methyl]benzonitrile
90390-01-5
10000mg
$1163.0 2023-09-22
Enamine
EN300-162759-500mg
3-[(pentylamino)methyl]benzonitrile
90390-01-5
500mg
$260.0 2023-09-22
Enamine
EN300-162759-5000mg
3-[(pentylamino)methyl]benzonitrile
90390-01-5
5000mg
$783.0 2023-09-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376161-2.5g
3-((Pentylamino)methyl)benzonitrile
90390-01-5 98%
2.5g
¥10323.00 2024-04-26
Enamine
EN300-162759-250mg
3-[(pentylamino)methyl]benzonitrile
90390-01-5
250mg
$249.0 2023-09-22

3-(pentylamino)methylbenzonitrile 関連文献

3-(pentylamino)methylbenzonitrileに関する追加情報

Introduction to 3-(pentylamino)methylbenzonitrile (CAS No. 90390-01-5)

3-(pentylamino)methylbenzonitrile, identified by its Chemical Abstracts Service (CAS) number 90390-01-5, is a significant compound in the realm of pharmaceutical and chemical research. This benzonitrile derivative features a pentylamino substituent attached to a benzylic position, making it a versatile intermediate in synthetic chemistry. Its molecular structure, characterized by a combination of aromatic and aliphatic moieties, positions it as a valuable building block for the development of novel bioactive molecules.

The compound’s unique structural attributes have garnered attention in recent years, particularly in the context of drug discovery and medicinal chemistry. The presence of both an amino group and a nitrile moiety offers multiple sites for functionalization, enabling chemists to design derivatives with tailored pharmacological properties. This flexibility has made 3-(pentylamino)methylbenzonitrile a subject of interest in the synthesis of potential therapeutic agents targeting various biological pathways.

In the realm of modern pharmaceutical research, the demand for innovative scaffolds that enhance drug efficacy and selectivity has led to extensive exploration of heterocyclic and substituted aromatic compounds. 3-(pentylamino)methylbenzonitrile fits into this landscape as a promising candidate for further chemical manipulation. Its benzonitrile core is known to be a privileged structure in medicinal chemistry, often incorporated into molecules exhibiting antimicrobial, anti-inflammatory, and anticancer activities.

Recent studies have highlighted the utility of 3-(pentylamino)methylbenzonitrile in the synthesis of small-molecule inhibitors targeting protein-protein interactions. The benzylic position and the amino group provide handles for covalent bond formation, allowing for the development of probes that can modulate protein function in vitro and in vivo. Such applications are particularly relevant in the study of kinases and other enzymes implicated in signal transduction pathways associated with diseases like cancer and neurodegeneration.

The pentylamino moiety in 3-(pentylamino)methylbenzonitrile contributes to the compound’s lipophilicity, which is a critical parameter in drug design. By influencing solubility and membrane permeability, this substituent can enhance the oral bioavailability of drug candidates derived from it. Furthermore, the nitrile group serves as a versatile handle for further derivatization, such as hydrolysis to form carboxylic acids or reduction to yield amines, broadening the scope of possible pharmacophores.

Advances in computational chemistry have also facilitated the rational design of derivatives based on 3-(pentylamino)methylbenzonitrile. Molecular modeling techniques allow researchers to predict binding affinities and optimize structures before experimental synthesis, streamlining the drug discovery process. This integration of computational methods with synthetic organic chemistry has accelerated the development pipeline for novel therapeutics.

In addition to its pharmaceutical applications, 3-(pentylamino)methylbenzonitrile has shown potential in materials science. Its ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing advanced polymers and functional materials. The incorporation of benzonitrile derivatives into polymer backbones can impart unique properties such as fluorescence or photochemical reactivity, opening avenues for applications in biotechnology and nanotechnology.

The synthesis of 3-(pentylamino)methylbenzonitrile typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include nucleophilic substitution reactions at the benzylic position followed by functional group interconversions. The efficiency and scalability of these synthetic routes are crucial factors that influence their industrial applicability.

From an environmental perspective, efforts are being made to develop greener synthetic methodologies for compounds like 3-(pentylamino)methylbenzonitrile. Catalytic processes that minimize waste and energy consumption are being explored as alternatives to traditional synthetic strategies. Such innovations align with broader sustainability goals within the chemical industry.

The future prospects for 3-(pentylamino)methylbenzonitrile remain promising as research continues to uncover new applications and synthetic possibilities. Collaborative efforts between academic institutions and pharmaceutical companies will likely drive further exploration of this compound’s potential in both therapeutic and material science domains.

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